6-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-({[1-(2,5-DIMETHYLPHENYL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[1-(2,5-DIMETHYLPHENYL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the substituted phenyl group: This step involves the alkylation of 2,5-dimethylphenyl with ethylamine under basic conditions.
Cyclohexene ring formation: The substituted phenyl group is then reacted with a suitable cyclohexene precursor under acidic or basic conditions to form the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-({[1-(2,5-DIMETHYLPHENYL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-({[1-(2,5-DIMETHYLPHENYL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-({[1-(2,5-DIMETHYLPHENYL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-({[1-(2,4-DIMETHYLPHENYL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
- 6-({[1-(2,6-DIMETHYLPHENYL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Uniqueness
6-({[1-(2,5-DIMETHYLPHENYL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C18H23NO3 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
6-[1-(2,5-dimethylphenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO3/c1-11-8-9-12(2)16(10-11)13(3)19-17(20)14-6-4-5-7-15(14)18(21)22/h4-5,8-10,13-15H,6-7H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
LGACXVYQLUHXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CC=CCC2C(=O)O |
solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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